4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
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Overview
Description
4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the tert-butyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of Substituents: The tert-butyl group can be introduced via alkylation reactions, while the methoxyphenyl group can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[(E)-1-(4-hydroxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-tert-butyl-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of 4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can affect the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3/c1-29(2,3)24-14-12-23(13-15-24)27(32)31-26(20-22-10-16-25(34-4)17-11-22)28(33)30-19-18-21-8-6-5-7-9-21/h5-17,20H,18-19H2,1-4H3,(H,30,33)(H,31,32)/b26-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSXLHDCFKPKCJ-LHLOQNFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)OC)/C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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